1-Phenyl-1-tolylethanol
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Overview
Description
1-Phenyl-1-tolylethanol is an organic compound with the molecular formula C15H16O It is a secondary alcohol characterized by the presence of a phenyl group and a tolyl group attached to the same carbon atom
Preparation Methods
1-Phenyl-1-tolylethanol can be synthesized through several methods:
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Grignard Reaction: : One common method involves the reaction of benzophenone with a Grignard reagent such as methylmagnesium bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{CH}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{C(OH)C}_6\text{H}_4\text{CH}_3 + \text{MgBrOH} ] This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere .
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Reduction of Ketones: : Another method involves the reduction of benzophenone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions vary depending on the reducing agent used .
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Industrial Production: : Industrially, this compound can be produced through catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
1-Phenyl-1-tolylethanol undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form the corresponding ketone, 1-Phenyl-1-tolylketone, using oxidizing agents such as chromium trioxide or potassium permanganate .
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Reduction: : Reduction of this compound can yield hydrocarbons. For example, catalytic hydrogenation can convert it to 1-Phenyl-1-tolylmethane .
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Substitution: : The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide .
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Dehydration: : Dehydration of this compound can produce alkenes. This reaction typically requires acidic conditions .
Scientific Research Applications
1-Phenyl-1-tolylethanol has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases .
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Industry: : In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of 1-Phenyl-1-tolylethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
1-Phenyl-1-tolylethanol can be compared with other similar compounds such as:
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1-Phenylethanol: : This compound has a similar structure but lacks the tolyl group. It is also a secondary alcohol and is used in similar applications .
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2-Phenylethanol: : An isomer of 1-Phenylethanol, it is an achiral alcohol with different properties and applications .
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Benzyl Alcohol: : This compound has a benzyl group instead of a phenyl group and exhibits different reactivity and applications .
The uniqueness of this compound lies in its dual aromatic groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H16O |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(2-methylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C15H16O/c1-12-8-6-7-11-14(12)15(2,16)13-9-4-3-5-10-13/h3-11,16H,1-2H3 |
InChI Key |
BIZUCNKTQHKNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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